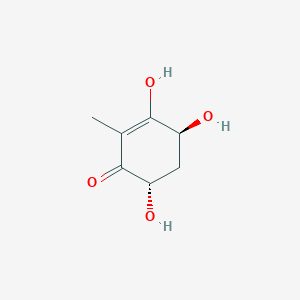
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane is an organic compound with a unique structure that includes a dioxolane ring, a butyl group, and an ethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a dioxolane precursor, which is reacted with butyl and ethynyl groups in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters and can produce the compound in significant quantities. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The butyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tumor and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane can be compared with other dioxolane derivatives, such as (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxane and (4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxepane.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
62692-17-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
(4S,5S)-4-butyl-5-ethynyl-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-5-7-8-10-9(6-2)12-11(3,4)13-10/h2,9-10H,5,7-8H2,1,3-4H3/t9-,10-/m0/s1 |
Clave InChI |
UWXBYJCDZSDSJP-UWVGGRQHSA-N |
SMILES isomérico |
CCCC[C@H]1[C@@H](OC(O1)(C)C)C#C |
SMILES canónico |
CCCCC1C(OC(O1)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(2-hydroxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B14515526.png)
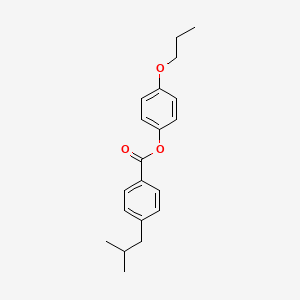
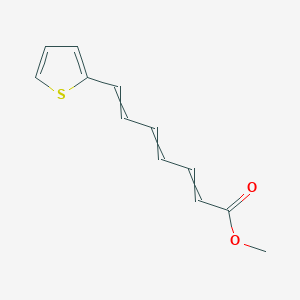
![Hexakis[(trifluoromethyl)sulfanyl]ethane](/img/structure/B14515571.png)
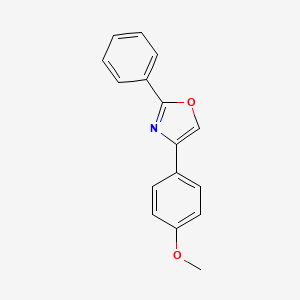
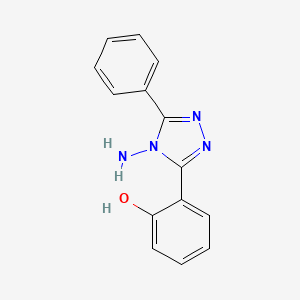
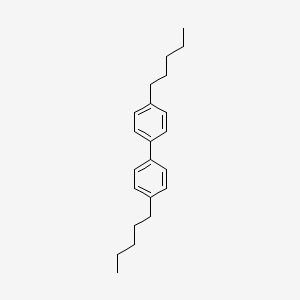
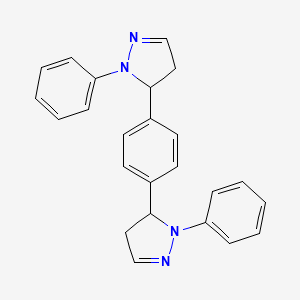

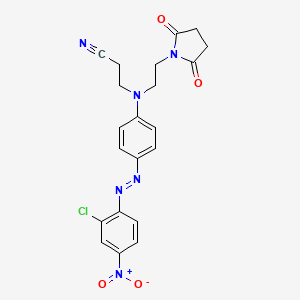
![1-[(2-Oxo-1,3-dioxolan-4-YL)methoxy]hexadecyl acetate](/img/structure/B14515614.png)
![2,4-Dimethyl-1-oxaspiro[5.5]undecane](/img/structure/B14515618.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14515620.png)
